3-Methylcytosine hydrochloride
Overview
Description
3-Methylcytosine hydrochloride is a chemical compound with the molecular formula C5H7N3O · HCl It is a derivative of cytosine, one of the four main bases found in DNA and RNA
Mechanism of Action
Target of Action
The primary target of 3-Methylcytosine hydrochloride is the Cap-specific mRNA (nucleoside-2’-O-)-methyltransferase . This enzyme plays a crucial role in the methylation of mRNA, which is a key process in the regulation of gene expression .
Mode of Action
This compound interacts with its target by serving as a substrate for the methyltransferase enzymes. These enzymes recognize specific sequence motifs within the anticodon loop of tRNA and other modified nucleotides at position 37 . The interaction results in the methylation of the 3 position of cytosine in RNA, leading to the formation of 3-methylcytosine .
Biochemical Pathways
The methylation of cytosine to form 3-methylcytosine is part of the broader biochemical pathway of RNA modification, also known as the 'epitranscriptome’ . This pathway significantly influences the biogenesis, stability, and function of cellular RNAs . The presence of 3-methylcytosine and other modifications in tRNA can influence tRNA structure and thereby affect translation .
Pharmacokinetics
It is known that the compound is a small molecule, which may influence its bioavailability and distribution within the body .
Result of Action
The methylation of cytosine to form 3-methylcytosine in RNA can have significant effects at the molecular and cellular levels. For instance, the lack of 3-methylcytosine modifications in tRNAs can impair cytoplasmic and mitochondrial translation, leading to functional consequences such as reduced stem cell pluripotency and impaired mitochondrial function .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the methylation process can be affected by the presence of other modified nucleotides in the RNA molecule . Additionally, the activity of the methyltransferase enzymes can be influenced by the presence of protein cofactors .
Biochemical Analysis
Biochemical Properties
3-Methylcytosine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a specific methylation target of the known human m3C methyltransferases METTL2A/B, METTL6, and METTL8 . These interactions significantly influence the biogenesis, stability, and function of cellular RNAs .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the stability, structure, and function of RNAs . For instance, lack of modifications in tRNAs m3C32 impairs cytoplasmic and mitochondrial translation, leading to functional consequences, such as reduced stem cell pluripotency and impaired mitochondrial function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found that METTL6, an m3C methyltransferase, installs m3C on mt-tRNAThr/Ser(UCN) for mitochondrial translation and respiration .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found that under replicative conditions, this compound impairs B-family, blocks X-family, but not Y-family Pols .
Subcellular Localization
The subcellular localization of this compound is primarily in the mitochondrial matrix
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcytosine hydrochloride typically involves the methylation of cytosine. One common method includes the reaction of cytosine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution, and the product is then purified through crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 3-Methylcytosine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methyluracil.
Reduction: Reduction reactions can convert it back to cytosine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Methyluracil.
Reduction: Cytosine derivatives.
Substitution: Various substituted cytosine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methylcytosine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a standard in analytical chemistry.
Biology: It serves as a model compound for studying DNA methylation and its effects on gene expression.
Medicine: Research into its potential as a therapeutic agent, particularly in cancer treatment, where DNA methylation plays a crucial role.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
3-Methylcytosine hydrochloride can be compared with other methylated cytosine derivatives such as:
5-Methylcytosine: Another methylated form of cytosine, which is more commonly studied in the context of epigenetics.
N4-Methylcytosine: A less common derivative with distinct biological roles.
Uniqueness: this compound is unique due to its specific methylation at the 3-position, which imparts different chemical and biological properties compared to other methylated cytosines. This uniqueness makes it a valuable tool in research focused on DNA methylation and its implications.
Properties
IUPAC Name |
6-amino-1-methylpyrimidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c1-8-4(6)2-3-7-5(8)9;/h2-3H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLUNLQCCVCHOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=NC1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610065 | |
Record name | 6-Amino-1-methylpyrimidin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90009-77-1 | |
Record name | 3-Methylcytosine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-1-methylpyrimidin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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